4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one
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Overview
Description
4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is a useful research compound. Its molecular formula is C13H10ClN3O2S and its molecular weight is 307.75. The purity is usually 95%.
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Future Directions
Thiazoles and their derivatives continue to be an area of interest due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Mechanism of Action
Target of Action
For instance, some thiazole derivatives have been found to interact with nicotinic acetylcholine receptor sites , which play a crucial role in the transmission of nerve impulses.
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific targets that the compound interacts with.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
For instance, some thiazole derivatives are metabolized slowly, resulting in a long period of bioavailability . Additionally, thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives are known to have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its specific targets and its influence on various biochemical pathways.
Action Environment
It’s worth noting that the efficacy of thiazole derivatives can be influenced by various factors, including the solubility of the compound, the presence of other compounds, and the specific physiological conditions of the organism .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of This compound Given the biological activities associated with thiazole derivatives , it is possible that this compound could influence cell function, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of This compound It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving This compound are not well-characterized. Thiamethoxam, a compound with a similar thiazole structure, is known to be involved in certain metabolic pathways .
Properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-8-16-17(7-9-6-15-13(14)20-9)12(18)10-4-2-3-5-11(10)19-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDRJCIFBQENRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C2O1)CC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.